5-Chlorooxindole

Catalog No.
S595341
CAS No.
17630-75-0
M.F
C8H6ClNO
M. Wt
167.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorooxindole

CAS Number

17630-75-0

Product Name

5-Chlorooxindole

IUPAC Name

5-chloro-1,3-dihydroindol-2-one

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)

InChI Key

WWJLCYHYLZZXBE-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)Cl)NC1=O

Synonyms

5-Chloro-1,3-dihydro-2H-indol-2-one; 5-Chloro-1,3-dihydroindol-2-one; 5-Chloro-2,3-dihydroindol-2-one; 5-Chloro-2-indolinone; 5-Chloro-2-oxindole; 5-Chloro-2-oxoindoline; 5-Chloroindol-2-one; 5-Chlorooxindole;

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC1=O

Building Block for Complex Molecules:

5-Chlorooxindole (5-ClOx) is not a naturally occurring compound but is a valuable intermediate in organic synthesis due to its functional group and reactivity. Its presence of the indole ring system, a five-membered nitrogen-containing heterocycle, makes it a crucial building block for various complex molecules, including pharmaceuticals, natural products, and functional materials []. Researchers utilize 5-ClOx as a starting material for the synthesis of diverse compounds by employing various functionalization reactions, leveraging its inherent reactivity [].

Potential Therapeutic Agent:

Recent studies have explored the potential therapeutic applications of 5-ClOx itself. Research suggests that it may possess various biological activities, including:

  • Antimicrobial activity: Studies indicate that 5-ClOx and its derivatives exhibit antibacterial and antifungal properties, making them potential candidates for the development of novel antimicrobial agents [].
  • Neurological effects: 5-ClOx has been shown to modulate the activity of the 5-HT3 receptor, a crucial component of the serotonin signaling pathway in the brain. This suggests its potential role in treating neurological disorders associated with serotonin dysregulation [].
  • Enzyme inhibition: Research suggests that 5-ClOx may act as an inhibitor for specific enzymes, such as glycogen phosphorylase, potentially impacting glucose metabolism and offering therapeutic possibilities in diabetes management [].

Molecular Structure Analysis

The molecular structure of 5-Cl-oxindole consists of a benzene ring fused with an oxindole ring system. The chlorine atom is attached at the 5th position of the benzene ring, while the nitrogen atom is part of the oxindole ring, forming a carbonyl group (C=O) and a secondary amine (NH) [].

Here are some key features of its structure:

  • Heterocyclic ring: The oxindole ring system is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. This ring structure is known to be involved in various biological processes [].
  • Activated aromatic ring: The presence of the electron-withdrawing carbonyl group attached to the oxindole ring activates the benzene ring, making it more susceptible to further reactions.

Chemical Reactions Analysis

Synthesis

One reported method for the synthesis of 5-Cl-oxindole involves the reaction of anthranilic acid (2-aminobenzoic acid) with phosphorus pentachloride (PCl₅) [].

Balanced Chemical Equation:

C₇H₇NO₂ (anthranilic acid) + PCl₅ → C₈H₆ClNO (5-Cl-oxindole) + POCl₃ + HCl

Precursor for Tenidap Sodium

5-Cl-oxindole serves as a starting material for the synthesis of Tenidap sodium, a potential anticonvulsant drug []. The specific details of this transformation might be proprietary information, but it likely involves further functionalization of the 5-Cl-oxindole molecule.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Solubility: Potentially soluble in organic solvents like dichloromethane, dimethylformamide (DMF), or ethanol due to the presence of the aromatic ring.
  • Stability: The chlorine atom and the oxindole ring system suggest reasonable stability. However, the presence of the amine group might make it susceptible to reactions with acidic or basic conditions.

XLogP3

1.8

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25369-33-9
17630-75-0

Wikipedia

5-Chlorooxindole

Dates

Modify: 2023-08-15

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